1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
Description
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chloro group, a 4-(difluoromethoxy)-2-iodophenyl moiety. The presence of iodine and difluoromethoxy groups distinguishes it from simpler chlorophenylpropanones.
Properties
Molecular Formula |
C10H8ClF2IO2 |
|---|---|
Molecular Weight |
360.52 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(4-8(7)14)16-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
QLIQFHVSQXCDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)-2-iodophenol with chloroacetone under specific conditions to yield the desired product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetone. The mixture is usually heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs share the propan-2-one core but differ in substituents, which critically influence reactivity and applications:
Key Observations :
- Iodine vs. This could enhance interactions in crystal packing or biological targets.
- Difluoromethoxy Group : The -OCF₂H substituent provides metabolic stability and electron-withdrawing effects, contrasting with -OCH₃ in or -Cl in .
- Hydrazinylidene vs. Propanone: The hydrazinylidene group in introduces planar geometry and hydrogen-bonding capability, absent in the target compound.
Reactivity Differences :
Physicochemical Properties
- Solubility : The iodine and difluoromethoxy groups likely increase hydrophobicity compared to , but reduce it relative to cyclopropane-containing .
- Crystallography: Analogs like exhibit planar structures with N–H⋯O hydrogen bonds.
- Thermal Stability : The strong C–I bond (vs. C–Cl or C–Br) may enhance thermal stability.
Biological Activity
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of 360.52 g/mol, this compound contains a chloro group, a difluoromethoxy substituent, and an iodine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.
Chemical Structure
The presence of halogens (chlorine, fluorine, and iodine) in the compound contributes to its distinct chemical properties. The iodine atom is particularly significant as it can enhance the compound's reactivity compared to similar compounds lacking such substituents.
Synthesis
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves the reaction of 4-(difluoromethoxy)-2-iodophenol with chloroacetone. This reaction is generally facilitated by a base such as potassium carbonate in a solvent like acetone under heated conditions. In industrial applications, continuous flow reactors may be employed to optimize yields through controlled reaction conditions .
Biological Activity
Research indicates that 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one exhibits various biological activities, including potential anti-inflammatory and anticancer effects. The mechanisms underlying these activities are still being elucidated, but several studies have suggested interactions with biomolecules that may influence enzyme activity or receptor binding.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
- Receptor Binding : Its structural characteristics may enable binding to various receptors, influencing cellular signaling pathways associated with cancer progression.
Case Studies
Several studies have explored the biological activities of halogenated compounds similar to 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one. Here are some findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of tumor growth in vitro through apoptosis induction. |
| Study B | Anti-inflammatory | Showed reduction in pro-inflammatory cytokines in animal models. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer cell proliferation. |
These findings underscore the potential therapeutic applications of compounds with similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
